2,2-dimethyl-1,3-dioxolane-4-carboxylic acid chemical properties
2,2-dimethyl-1,3-dioxolane-4-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, reactivity, and applications of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, a pivotal chiral building block in modern organic synthesis.
Introduction: A Versatile Chiral Synthon
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, often referred to as isopropylidene-D-glyceric acid, is a derivative of glyceric acid, a classic molecule belonging to the "chiral pool."[1] Its significance in synthetic chemistry stems from its role as an enantiomerically pure precursor that provides a stable, protected diol functionality while allowing for a wide range of transformations at its carboxylic acid group.[1] The formation of the 2,2-dimethyl-1,3-dioxolane ring, an acetonide, is a standard and robust method for protecting 1,2-diols. This protection strategy unmasks the reactivity of the carboxylic acid, making the molecule a valuable intermediate in the synthesis of complex, biologically active compounds, including pharmaceuticals.[1][2]
Core Chemical Structure and Physicochemical Properties
The foundational structure of this molecule features a five-membered dioxolane ring with two methyl groups at the C2 position and a carboxylic acid group at the C4 position. This arrangement imparts conformational rigidity, which is crucial for directing the stereochemical outcomes of subsequent reactions.[1]
Caption: Chemical structure of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | [3] |
| CAS Number | 5736-06-1 / 62075-55-2 | [3][4][5][6] |
| Molecular Formula | C₆H₁₀O₄ | [3][4] |
| Molecular Weight | 146.14 g/mol | [3][4] |
| Appearance | White solid or Pale-yellow to Yellow-brown Liquid | [4][5] |
| pKa | 3.12 ± 0.40 (Predicted) | [4] |
| SMILES | CC1(OCC(O1)C(=O)O)C | [3] |
| InChI | InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | [3][5] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [5] |
Spectroscopic Characterization
The structural features of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid give rise to a distinct spectroscopic fingerprint.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by features characteristic of a carboxylic acid. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxyl group.[7] A sharp, strong absorption peak appears around 1700-1760 cm⁻¹, which is indicative of the C=O (carbonyl) stretch.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹³C NMR : Based on data for the methyl ester, the carbonyl carbon of the carboxylic acid is expected to resonate around 170-180 ppm.[10] The quaternary carbon of the acetonide (C2) would appear near 110 ppm, while the carbons of the dioxolane ring (C4 and C5) would be found in the 65-80 ppm region. The two methyl carbons would produce signals in the 20-30 ppm range.[10]
-
Mass Spectrometry (MS) : In mass spectrometry, carboxylic acid derivatives commonly undergo cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺), which often represents the base peak.[8] For 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, the fragmentation pattern would likely show a prominent peak corresponding to the loss of the carboxyl group (•COOH). Further fragmentation of the dioxolane ring is also expected.[11] The mass spectrum of the methyl ester derivative shows characteristic fragmentation patterns that can be used as a reference.[12]
Synthesis and Chemical Reactivity
Synthetic Methodologies
The synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is typically achieved through straightforward, high-yielding reactions from readily available starting materials.
Method 1: Hydrolysis of the Methyl Ester A common and efficient route involves the saponification of the corresponding methyl ester, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester.[13]
Caption: Workflow for the synthesis of the target acid via hydrolysis.
Experimental Protocol: Ester Hydrolysis [13]
-
Dissolve (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester (1.8 g, 11.24 mmol) in tetrahydrofuran (THF, 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution (20 mL) of lithium hydroxide monohydrate (0.71 g, 16.9 mmol) dropwise over 10 minutes.
-
Allow the reaction to stir at this temperature and monitor for completion using an appropriate technique (e.g., TLC).
-
Upon completion, perform an acidic workup to protonate the carboxylate and extract the product.
Method 2: Oxidation of the Primary Alcohol An alternative synthesis involves the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol using an oxidizing agent like RuCl₃ with a co-oxidant.[6]
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its reactivity profile. The dioxolane group is stable under a variety of conditions, allowing the carboxylic acid to undergo numerous transformations without disturbing the chiral center.
-
As a Chiral Building Block : The molecule serves as a cornerstone for introducing stereochemistry into larger, more complex molecules. Its derivatives, such as the corresponding aldehyde and esters, are pivotal intermediates.[1] For example, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is a key intermediate in the synthesis of the anti-tumor drug gemcitabine.[2]
-
Reactions at the Carboxyl Group : The carboxylic acid functionality can be readily converted into other groups:
-
Esters : Through Fischer esterification or reaction with alkyl halides.
-
Amides : By coupling with amines using standard peptide coupling reagents (e.g., EDC·HCl).[14]
-
Alcohols : Via reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Acyl Halides : Using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Applications in Research and Development
The unique structural and chemical properties of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid and its derivatives make them indispensable in several areas of chemical science.
-
Pharmaceutical Synthesis : The core structure is a recurring motif in many biologically active compounds. Its role as an intermediate for the anticancer drug gemcitabine is a prime example of its importance in medicine.[2]
-
Natural Product Synthesis : Chiral building blocks are essential for the total synthesis of complex natural products. The methyl ester derivative has been used to construct the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin.[15]
Safety and Handling
Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.
Table 2: Summary of Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][16] |
| Signal Word | Warning / Danger | [5][16] |
| Precautions for Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. | [16][17][18] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. For long-term stability, store in a freezer at -20°C. | [5][17][18][19] |
| Incompatible Materials | Strong oxidizing agents, acids. | [19] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[5][16][17]
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- (4S)
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